PF-06764427
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Overview
Description
PF-06764427 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolo[3,2-b]pyridine core with a hydroxyoxan and a methylpyrazol-phenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-06764427 typically involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core, the attachment of the hydroxyoxan group, and the introduction of the methylpyrazol-phenyl moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry, high-throughput screening, and process optimization are often employed to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
PF-06764427 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC, DMP), reducing agents (e.g., NaBH4, LiAlH4), and various catalysts (e.g., Pd/C for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound.
Scientific Research Applications
PF-06764427 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of PF-06764427 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Intermetallic Compounds: Ordered solid-state compounds between two or more metallic elements.
Uniqueness
PF-06764427 is unique due to its complex structure, which combines multiple functional groups and stereocenters. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler compounds.
Properties
Molecular Formula |
C24H25N5O3 |
---|---|
Molecular Weight |
431.496 |
IUPAC Name |
N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H25N5O3/c1-28-11-8-19(27-28)17-6-4-16(5-7-17)13-29-14-18(23-21(29)3-2-10-25-23)24(31)26-20-9-12-32-15-22(20)30/h2-8,10-11,14,20,22,30H,9,12-13,15H2,1H3,(H,26,31)/t20-,22-/m1/s1 |
InChI Key |
FQGJDGJXEZTKDW-UNMCSNQZSA-N |
SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)CN3C=C(C4=C3C=CC=N4)C(=O)NC5CCOCC5O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-06764427; PF 06764427; PF06764427. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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